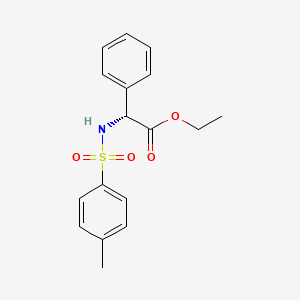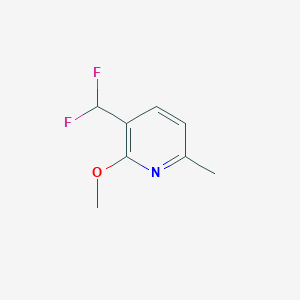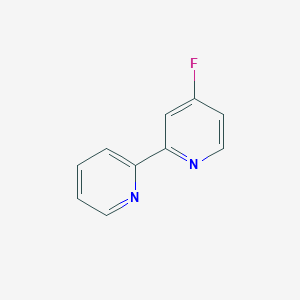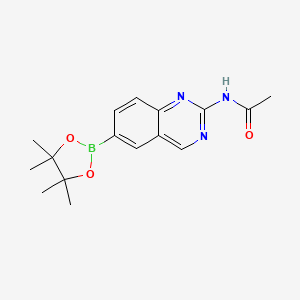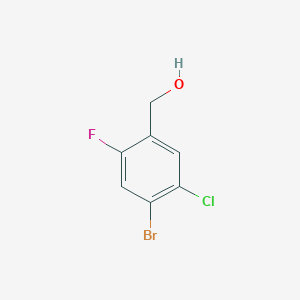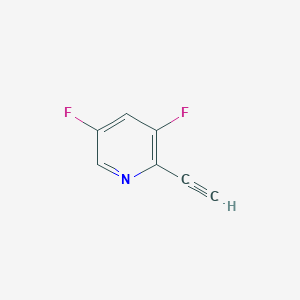![molecular formula C30H22O2 B13131429 4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione CAS No. 60019-18-3](/img/structure/B13131429.png)
4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its two anthracene units connected through a central carbon-carbon bond, with methyl groups attached at the 4 and 4’ positions and ketone groups at the 10 and 10’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione typically involves the following steps:
Formation of the Anthracene Units: The anthracene units can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of Anthracene Units: The two anthracene units are then coupled through a central carbon-carbon bond. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of one anthracene unit is reacted with a halogenated derivative of the other anthracene unit.
Introduction of Methyl Groups: The methyl groups are introduced at the 4 and 4’ positions through a methylation reaction, typically using methyl iodide and a strong base such as potassium tert-butoxide.
Oxidation to Form Ketone Groups: The final step involves the oxidation of the 10 and 10’ positions to form the ketone groups. This can be achieved using an oxidizing agent such as chromium trioxide in acetic acid.
Industrial Production Methods
Industrial production of 4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the aromatic structure.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and aromatic hydrogen atoms can undergo substitution reactions, such as halogenation or nitration, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation, nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione involves its interaction with molecular targets through its aromatic and ketone functional groups. The compound can intercalate into DNA, interact with proteins, and participate in electron transfer reactions. The pathways involved include:
DNA Intercalation: The planar structure of the compound allows it to insert between DNA base pairs, potentially affecting DNA replication and transcription.
Protein Binding: The compound can bind to proteins through hydrophobic interactions and hydrogen bonding, potentially altering protein function.
Electron Transfer: The compound can participate in redox reactions, transferring electrons to or from other molecules.
相似化合物的比较
4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione can be compared with other similar compounds such as:
9,10-Dimethylanthracene: Similar in structure but lacks the central carbon-carbon bond and ketone groups. It has different photophysical properties and reactivity.
9,10-Anthraquinone: Contains ketone groups at the 9 and 10 positions but lacks the methyl groups and central carbon-carbon bond. It has different redox properties and applications.
9,9’-Bianthracene: Similar in structure but lacks the methyl and ketone groups. It has different electronic properties and reactivity.
The uniqueness of 4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione lies in its combination of methyl and ketone groups, which confer distinct photophysical properties and reactivity, making it valuable for specific scientific and industrial applications.
属性
CAS 编号 |
60019-18-3 |
|---|---|
分子式 |
C30H22O2 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
1-methyl-10-(4-methyl-10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O2/c1-17-9-7-15-23-25(17)29(31)21-13-5-3-11-19(21)27(23)28-20-12-4-6-14-22(20)30(32)26-18(2)10-8-16-24(26)28/h3-16,27-28H,1-2H3 |
InChI 键 |
GXVUTSVKQBRGDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3C2=O)C4C5=CC=CC=C5C(=O)C6=C(C=CC=C46)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)

![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
